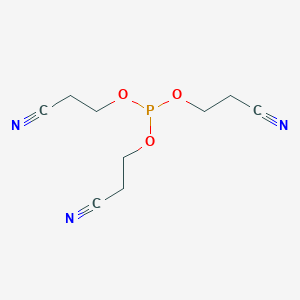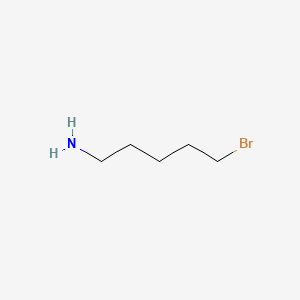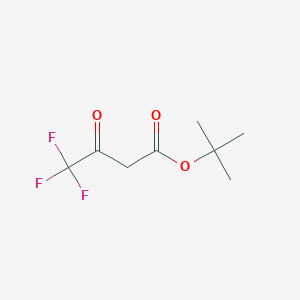
Tris(2-cyanoethyl) phosphite
Descripción general
Descripción
Molecular Structure Analysis
The compound’s molecular structure comprises three cyanoethyl (-C~2~H~5~CN) groups bonded to a central phosphorus (P) atom. The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
Tris(2-cyanoethyl) phosphite is primarily used as a phosphite-based reducing agent in organic synthesis. It participates in reactions such as Staudinger reduction , where it reduces azides to amines. Additionally, it can serve as a protecting group for aldehydes and ketones during synthetic transformations .
Physical And Chemical Properties Analysis
- Stability : The compound is sensitive to moisture and air, so it should be handled under inert conditions .
Aplicaciones Científicas De Investigación
1. Application in Lithium-Ion Batteries
Tris(2-cyanoethyl) phosphite and its derivatives have been studied for their effectiveness in enhancing the performance of lithium-ion batteries. For instance, Tris(trimethylsilyl) phosphite (TMSPi), a structurally related compound, demonstrates significant improvements in cyclic stability and rate capability when added to high voltage lithium nickel cobalt manganese oxide cathodes (Mai et al., 2014). Similarly, another study investigates the mechanics of TMSPi and Triethyl Phosphite (TEPi) in LiNi0.5Mn0.3Co0.2O2-graphite full cells, highlighting the formation of a P- and O-rich surface film that enhances battery performance (Peebles et al., 2017).
2. Interaction with Sulphide Minerals
Tris(2-cyanoethyl) phosphine shows notable interactions with sulphide minerals. A study utilizing diffuse reflectance infra-red Fourier transform (DRIFT) spectroscopy analyzed the surfaces of sulphide minerals treated with an aqueous solution of tris(2-cyanoethyl) phosphine. The findings indicated chemisorption through the phosphorus atom to certain minerals, signifying its potential application in mineral processing and characterization (Valli et al., 1995).
3. Crystal Data and Chemical Properties
Research on the crystal structure and properties of tris(2-cyanoethyl) phosphine oxide and its sulphide and selenide derivatives provides valuable insights into their molecular and chemical behavior. This information is crucial for understanding the compound's reactivity and potential applications in various fields, such as materials science and chemical engineering (Blake et al., 1979).
4. Reductive Applications
The reductive capabilities of tris(2-cyanoethyl) phosphine derivatives, like Tris(2-carboxyethyl) phosphine (TCEP), have been explored, particularly in the selective reduction of disulfides. This has implications in chemical synthesis and possibly in biological systems, where disulfide bonds play a crucial role (Burns et al., 1991).
Propiedades
IUPAC Name |
tris(2-cyanoethyl) phosphite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-3,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVNEZTCILNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(OCCC#N)OCCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[g]phthalazine](/img/structure/B3188949.png)
![Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-](/img/structure/B3188957.png)





![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)
![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)



